molecular formula C16H16N2O4S B2752534 1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 338421-01-5

1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2752534
CAS No.: 338421-01-5
M. Wt: 332.37
InChI Key: DKQXXLNKHXUAAR-UHFFFAOYSA-N
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Description

1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a nitro group, a phenylsulfonyl group, and a tetrahydroisoquinoline backbone

Preparation Methods

The synthesis of 1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the nitration of a phenylsulfonylmethyl precursor followed by cyclization to form the tetrahydroisoquinoline ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process. Industrial production methods may involve the optimization of these reaction conditions to increase yield and purity, utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The phenylsulfonyl group can be reduced to a thiol group using reagents such as lithium aluminum hydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and strong bases like sodium hydroxide. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors, which can be useful in studying enzyme functions and developing new pharmaceuticals.

    Medicine: Its potential as a pharmacophore makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with the active sites of enzymes, inhibiting their activity. The phenylsulfonyl group can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

    1-Nitro-3-[(phenylsulfonyl)methyl]benzene: This compound shares the nitro and phenylsulfonyl groups but lacks the tetrahydroisoquinoline backbone, making it less complex and potentially less versatile in its applications.

    1-[Nitro(phenylsulfonyl)methyl]indole: This compound has an indole backbone instead of a tetrahydroisoquinoline, which may result in different biological activities and chemical reactivity.

The uniqueness of this compound lies in its combination of functional groups and the tetrahydroisoquinoline structure, which provides a distinct set of chemical and biological properties.

Biological Activity

1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core with a nitro group and a phenylsulfonyl moiety, which may contribute to its biological activity. Its chemical formula is C15H15N2O4SC_{15}H_{15}N_{2}O_{4}S, with a molecular weight of approximately 335.35 g/mol.

Pharmacological Profile

Recent studies indicate that derivatives of tetrahydroisoquinoline exhibit a range of biological activities, including:

  • Neuroprotective Effects : Some analogs have shown neuroprotective properties by inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. For instance, compounds that are substrates for MAO-B have been linked to neurotoxicity, suggesting that the modulation of this pathway could be pivotal in therapeutic contexts .
  • Anti-inflammatory Activity : The compound's ability to act as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt) suggests potential applications in treating autoimmune diseases such as psoriasis and rheumatoid arthritis. Studies have demonstrated that certain derivatives can effectively reduce inflammation in mouse models at lower doses compared to existing treatments .
  • Anticancer Potential : Initial investigations into the cytotoxic effects of related compounds indicate promising activity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of apoptotic pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionInhibition of MAO-B; reduced neurotoxicity
Anti-inflammatoryRORγt inverse agonism; effective in mouse models
Anticancer ActivityInduction of apoptosis in cancer cell lines

Case Study: Neuroprotective Effects

In a study evaluating the neurotoxic potential of various tetrahydroisoquinoline derivatives, it was found that only specific analogs exhibited significant neuroprotective effects by acting as MAO-B substrates. This suggests that careful structural modifications can enhance therapeutic efficacy while minimizing toxicity .

Case Study: Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of a tetrahydroisoquinoline derivative demonstrated significant efficacy in reducing symptoms of psoriasis in murine models. The compound exhibited improved bioavailability compared to existing treatments, highlighting its potential as a novel therapeutic agent for autoimmune conditions .

Properties

IUPAC Name

1-[benzenesulfonyl(nitro)methyl]-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-18(20)16(23(21,22)13-7-2-1-3-8-13)15-14-9-5-4-6-12(14)10-11-17-15/h1-9,15-17H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQXXLNKHXUAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C([N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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